3'-c-Methylcytidine
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Overview
Description
3’-c-Methylcytidine is a modified nucleoside that has garnered significant interest due to its presence in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA). This compound is characterized by the addition of a methyl group at the 3’ position of the cytidine molecule. The modification plays a crucial role in the regulation of gene expression and the maintenance of RNA stability and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-c-Methylcytidine typically involves the methylation of cytidine at the 3’ position. One common method is the use of methyltransferases, such as METTL2A, METTL2B, and METTL6, which catalyze the methylation process . The reaction conditions often include the presence of S-adenosylmethionine (SAM) as the methyl donor and specific buffer conditions to maintain enzyme activity.
Industrial Production Methods
Industrial production of 3’-c-Methylcytidine may involve large-scale enzymatic synthesis using recombinant methyltransferases. The process can be optimized for higher yields by adjusting parameters such as enzyme concentration, reaction time, and temperature. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3’-c-Methylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3’-c-Methylcytosine.
Reduction: Reduction reactions can convert it back to cytidine.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: 3’-c-Methylcytosine
Reduction: Cytidine
Substitution: Various substituted cytidine derivatives
Scientific Research Applications
3’-c-Methylcytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified RNA molecules.
Biology: The compound is studied for its role in RNA modification and gene expression regulation.
Medicine: Research focuses on its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of synthetic RNA for research and therapeutic purposes
Mechanism of Action
The mechanism of action of 3’-c-Methylcytidine involves its incorporation into RNA molecules, where it influences RNA stability and function. The methyl group at the 3’ position can affect base pairing and the overall structure of the RNA, leading to changes in gene expression. The compound interacts with various molecular targets, including RNA polymerases and ribosomes, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 3’-c-Methyladenosine
- 3’-c-Methyluridine
- 3’-c-Methylguanosine
Uniqueness
3’-c-Methylcytidine is unique due to its specific methylation at the 3’ position of cytidine, which distinguishes it from other methylated nucleosides. This modification plays a distinct role in RNA stability and function, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C10H15N3O5 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-10(17)5(4-14)18-8(7(10)15)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7+,8-,10-/m1/s1 |
InChI Key |
VLVKZVUBJZCRGR-AMCGLFBUSA-N |
Isomeric SMILES |
C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO)O |
Canonical SMILES |
CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O |
Origin of Product |
United States |
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